molecular formula C15H8Br2O3 B14389865 (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone CAS No. 88673-82-9

(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone

Cat. No.: B14389865
CAS No.: 88673-82-9
M. Wt: 396.03 g/mol
InChI Key: UGGOYSDCOUCXQN-UHFFFAOYSA-N
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Description

(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone typically involves the bromination of a benzofuran derivative followed by the introduction of a phenylmethanone group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone involves its interaction with molecular targets through its functional groups. The bromine atoms and hydroxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone
  • (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-chlorophenyl)methanone

Uniqueness

(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxy group

Properties

CAS No.

88673-82-9

Molecular Formula

C15H8Br2O3

Molecular Weight

396.03 g/mol

IUPAC Name

(4,6-dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone

InChI

InChI=1S/C15H8Br2O3/c16-10-6-11-12(13(17)15(10)19)9(7-20-11)14(18)8-4-2-1-3-5-8/h1-7,19H

InChI Key

UGGOYSDCOUCXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=CC(=C(C(=C32)Br)O)Br

Origin of Product

United States

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